molecular formula C26H39N5O3S B2548684 N-[2-(DIETHYLAMINO)ETHYL]-N'-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE CAS No. 847195-73-7

N-[2-(DIETHYLAMINO)ETHYL]-N'-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE

Cat. No.: B2548684
CAS No.: 847195-73-7
M. Wt: 501.69
InChI Key: BXUZNYRDMRSLJS-UHFFFAOYSA-N
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Description

N-[2-(DIETHYLAMINO)ETHYL]-N’-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique molecular structure, which includes a diethylaminoethyl group, a methoxyphenyl piperazine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-N’-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Diethylaminoethyl Group: This step involves the reaction of diethylamine with an appropriate alkylating agent to form the diethylaminoethyl moiety.

    Synthesis of the Methoxyphenyl Piperazine Moiety: This involves the reaction of 4-methoxyphenyl hydrazine with a suitable piperazine derivative.

    Incorporation of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing precursors.

    Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIETHYLAMINO)ETHYL]-N’-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(DIETHYLAMINO)ETHYL]-N’-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(DIETHYLAMINO)ETHYL]-N’-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modulate.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s activity.

Comparison with Similar Compounds

N-[2-(DIETHYLAMINO)ETHYL]-N’-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE can be compared with similar compounds to highlight its uniqueness. Similar compounds may include:

    N-[2-(DIETHYLAMINO)ETHYL]ACRYLAMIDE: Shares the diethylaminoethyl group but differs in the rest of the structure.

    N,N-DIETHYLETHANOLAMINE: Contains the diethylaminoethyl group but lacks the piperazine and thiophene moieties.

    1,2-ETHANEDIAMINE, N,N-DIETHYL-: Similar in having the diethylaminoethyl group but differs significantly in overall structure.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N5O3S/c1-5-29(6-2)14-13-27-25(32)26(33)28-20(3)24(23-8-7-19-35-23)31-17-15-30(16-18-31)21-9-11-22(34-4)12-10-21/h7-12,19-20,24H,5-6,13-18H2,1-4H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUZNYRDMRSLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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